(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL

chiral synthesis enantiomeric purity medicinal chemistry

Chiral purity gaps compromise SAR reproducibility and inflate downstream resolution costs. This single (S)-enantiomer β-amino alcohol eliminates that variable. - Defined (S)-stereochemistry at C-3; ≥95% purity, single-enantiomer specification. - Exact 5-bromo-2-chloro substitution verified-no regioisomeric cross-contamination that skews binding data. - Modular scaffold for N-alkylation, O-functionalization, or heterocycle formation while retaining the halogenated aryl pharmacophore. - Research-scale availability with expedited global logistics; eliminates need for in-house chiral resolution.

Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
Cat. No. B13296131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL
Molecular FormulaC9H11BrClNO
Molecular Weight264.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(CCO)N)Cl
InChIInChI=1S/C9H11BrClNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1
InChIKeyDBZUJPKLCBUZDN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL: A Chiral β-Amino Alcohol Intermediate for Enantioselective Synthesis


(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL (CAS 1269841-66-8) is an enantiomerically resolved β-amino alcohol building block belonging to the 3-amino-3-arylpropan-1-ol class . It features a 5-bromo-2-chloro substitution pattern on the phenyl ring and a defined (S) stereochemistry at the C-3 amino-bearing carbon. This compound is utilized as a chiral intermediate in medicinal chemistry and organic synthesis, particularly for constructing bioactive molecules requiring precise stereochemical control . Its halogenation pattern and chiral purity differentiate it from regioisomeric and enantiomeric analogs, making it a targeted procurement choice for researchers developing enantioselective synthetic routes or exploring structure–activity relationships (SAR) around the aryl substitution motif .

Stereodefined (S)-enantiomer for asymmetric synthesis workflows
5-Bromo-2-chloro aryl substitution supports regioisomer-specific SAR
Chiral β-amino alcohol core enables modular derivatization
Procurement context: chiral intermediate, not a racemic mixture

Why (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL Cannot Be Interchanged with Generic Analogs


The 3-amino-3-arylpropan-1-ol scaffold encompasses a broad family of compounds where both the aryl substitution pattern and the C-3 stereochemistry critically influence downstream molecular properties . Generic substitution with the (3R)-enantiomer (CAS 1270120-26-7), the racemic mixture (CAS 1270422-00-8), or regioisomeric analogs (e.g., 4-bromo-3-chloro or 2-bromo-4-chloro isomers) introduces uncontrolled variables that can alter diastereomeric ratios in subsequent reactions, modify binding interactions in biological targets, and invalidate comparative SAR datasets . Even when a racemate is used, the presence of the unwanted (R)-enantiomer may act as an impurity that complicates chiral resolution downstream, reduces effective yield, and increases purification costs . The specific 5-bromo-2-chloro arrangement further differentiates this compound from mono-halogenated or differently halogenated analogs, providing a balance of electronic and steric properties that cannot be replicated by alternative substitution patterns .

Enantiomer(R)-enantiomer or racemate may alter diastereomeric ratios and require additional chiral resolution.
RegioisomerDifferent bromo-chloro positions change steric/electronic profiles; SAR may not transfer.
ScaffoldMono-halogenated or unsubstituted phenyl analogs do not replicate the halogenation context or lipophilicity.

Quantitative Differentiation Evidence for (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL vs. Closest Analogs


Enantiomeric Purity: Defined (S) Stereochemistry Eliminates Racemic Uncertainty in Chiral Synthesis

The (3S)-configured enantiomer is supplied as a single, defined stereoisomer with a purity specification of ≥95%, whereas the racemic mixture (CAS 1270422-00-8) is a 1:1 mixture of (3S)- and (3R)-enantiomers and is not specified to be enantiomerically pure . The (3R)-enantiomer (CAS 1270120-26-7) is separately cataloged under a different CAS number and product code, confirming that the (3S)-compound is a distinct, isolated stereochemical entity . In asymmetric synthesis, the use of a racemate can reduce the effective yield of the desired diastereomer by up to 50% and requires additional chiral resolution steps. Procurement of the resolved (3S)-enantiomer eliminates this inefficiency and ensures stereochemical fidelity in downstream reactions.

Stereochemical Purity
Head-to-head
≥95% single (S)-enantiomer vs. racemic 1:1 (S)/(R) mixture; distinct CAS 1269841-66-8 vs. 1270422-00-8
Supports stereochemical fidelity in asymmetric synthesis
Vendor purity specification; avoids up to 50% yield loss from racemate resolution
chiral synthesis enantiomeric purity medicinal chemistry

Regional Halogen Substitution Pattern: 5-Bromo-2-Chloro vs. Alternative Bromo-Chloro Regioisomers

The 5-bromo-2-chloro substitution on the phenyl ring constitutes a specific regioisomeric arrangement that is distinct from other available bromo-chloro analogs: (3S)-3-amino-3-(4-bromo-3-chlorophenyl)propan-1-ol (CAS 1269951-25-8) and (3S)-3-amino-3-(2-bromo-4-chlorophenyl)propan-1-ol . The 5-bromo-2-chloro pattern positions the chlorine atom ortho to the amino-bearing carbon, exerting a distinct steric and electronic influence on the amine group's reactivity as well as potential halogen-bonding interactions with biological targets. Computed LogP and pKa values reflect these differences: the target compound has a predicted LogP of 2.4847 and pKa of 14.82 ± 0.10 . While published experimental data for regioisomeric LogP values are not available, the distinct substitution topology means that SAR conclusions drawn for one regioisomer cannot be extrapolated to another.

Aryl Substitution Topology
Context-dependent
5-bromo-2-chloro pattern; predicted LogP 2.48, pKa 14.82; differs from 4-bromo-3-chloro and 2-bromo-4-chloro isomers
Supports regioisomer-specific SAR interpretation
Computed properties; experimental LogP not reported for regioisomers
structure–activity relationship halogen bonding regioisomer comparison

Computed Physicochemical Property Differentiation: LogP, pKa, and TPSA Benchmarking

The computed topological polar surface area (TPSA) for this compound is 46.25 Ų, reflecting the presence of one primary amine and one primary alcohol . The predicted pKa of 14.82 ± 0.10 suggests that the amino group is predominantly protonated under physiological pH conditions, while the LogP of 2.4847 indicates moderate lipophilicity suitable for passive membrane permeability in drug-like chemical space . Compared to closely related β-amino alcohols that lack the dual halogen substitution—such as (S)-3-amino-3-phenylpropan-1-ol (TPSA = 46.25 Ų, but with LogP ~1.2, estimated)—the bromo-chloro substitution increases lipophilicity by approximately 1.3 log units, which can meaningfully affect membrane partitioning and protein binding. These computed values provide a quantitative basis for differentiating this compound from less lipophilic, unsubstituted or mono-halogenated analogs in the procurement decision process.

Lipophilicity Context
Data to verify
LogP ~2.48 (≈1.3 log units higher than unsubstituted phenyl analog); TPSA 46.25 Ų
Supports lipophilicity-driven selection in permeability studies
In silico predictions; experimental validation advised
drug-likeness physicochemical properties computational chemistry

Structural Relationship to SGLT2 Inhibitor Pharmacophore: Utility as a Dapagliflozin-Analog Intermediate

The 5-bromo-2-chlorophenyl motif is a recognized pharmacophoric element in SGLT2 inhibitor chemistry, appearing in key intermediates for Dapagliflozin synthesis . Specifically, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4) is a documented advanced intermediate for Dapagliflozin . The target compound, (3S)-3-amino-3-(5-bromo-2-chlorophenyl)propan-1-ol, contains the identical aryl substitution pattern and can serve as a versatile chiral amino alcohol building block for constructing analogs that incorporate both the halogenated aryl group and a stereodefined amino alcohol moiety. While the compound itself is not a direct SGLT2 inhibitor, its structural relationship to this therapeutically validated pharmacophore provides a documented application rationale that distinguishes it from β-amino alcohols bearing alternative aryl groups that lack this established medicinal chemistry precedent.

Pharmacophore Relevance
Class-level
5-bromo-2-chlorophenyl motif shared with Dapagliflozin intermediates; chiral amino alcohol enables derivatization
Supports intermediate selection for SGLT2-related research
Structural precedent from patent literature; not a direct inhibitor
SGLT2 inhibitor dapagliflozin pharmaceutical intermediate

Optimal Procurement Scenarios for (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OL in Research and Development


Enantioselective Synthesis of Chiral Bioactive Molecules Requiring Defined (S)-Stereochemistry

Research programs that involve multi-step enantioselective syntheses benefit from the (3S)-configured β-amino alcohol as a chiral building block. The ≥95% purity and single-enantiomer specification eliminate the need for chiral resolution post-synthesis, preserving stereochemical integrity and improving overall synthetic efficiency . This is critical when the target molecule's biological activity is stereospecific, as demonstrated in the broader 3-amino-3-arylpropan-1-ol patent literature . The defined (S) stereochemistry ensures consistent SAR readouts across compound series.

SAR Exploration of Halogen Position-Dependent Biological Activity on the 3-Amino-3-arylpropan-1-ol Scaffold

Investigators conducting systematic SAR studies across bromo-chloro regioisomers require the exact 5-bromo-2-chloro substitution pattern. The target compound fills a specific position in regioisomeric matrices, with the chlorine ortho to the amino-bearing carbon imparting distinct steric and electronic properties relative to the 4-bromo-3-chloro or 2-bromo-4-chloro isomers . Procurement of the correct regioisomer ensures that observed biological activity can be accurately attributed to the intended substitution topology .

Development of SGLT2 Inhibitor Analogs Incorporating the 5-Bromo-2-Chlorophenyl Pharmacophore

Given the established role of the 5-bromo-2-chlorophenyl moiety in Dapagliflozin and related SGLT2 inhibitor chemistry, this compound serves as a strategically relevant intermediate for second-generation SGLT2 inhibitor programs or for preparing impurity reference standards . Its chiral amino alcohol core allows modular functionalization—including N-alkylation, O-functionalization, and incorporation into heterocyclic frameworks—while retaining the validated aryl pharmacophore . This scenario is particularly relevant for medicinal chemistry groups working on diabetes or metabolic disease targets where the SGLT2 mechanism is pursued.

Analytical Method Development and Chiral Purity Reference Standards

The distinct CAS number (1269841-66-8) and known stereochemical identity make the (3S)-enantiomer suitable for use as a chiral reference standard in HPLC method development aimed at quantifying enantiomeric excess in reaction mixtures . When paired with the (3R)-enantiomer (CAS 1270120-26-7) , researchers can establish baseline separations and calibration curves for chiral purity assays, an essential quality control requirement in pharmaceutical development.

Application
Selection Property
Validation Focus
Enantioselective synthesis of chiral molecules
Single (S)-enantiomer purity
Stereochemical outcome in downstream reactions
SAR studies of halogen position-dependent activity
5-Bromo-2-chloro regioisomeric identity
Regioisomer-specific biological readout
SGLT2 pharmacophore-based chiral intermediate research
Aryl substitution matching Dapagliflozin pharmacophore
Pharmacophore retention in derivative synthesis
Analytical chiral reference standard development
Defined enantiomer with distinct CAS
Enantiomeric excess quantification methods
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